
Jentadueto
Beschreibung
Jentadueto is a fixed-dose combination (FDC) therapy for type 2 diabetes mellitus (T2DM), containing linagliptin (a dipeptidyl peptidase-4 [DPP-4] inhibitor) and metformin hydrochloride (a biguanide). It is approved as an adjunct to diet and exercise to improve glycemic control in adults . The combination leverages complementary mechanisms:
- Linagliptin: Enhances incretin activity by inhibiting DPP-4, increasing glucose-dependent insulin secretion and reducing glucagon secretion.
- Metformin: Reduces hepatic glucose production and improves insulin sensitivity .
This compound is available in three immediate-release (IR) tablet strengths:
Eigenschaften
CAS-Nummer |
1198772-26-7 |
---|---|
Molekularformel |
C29H39N13O2 |
Molekulargewicht |
601.72 |
IUPAC-Name |
1-carbamimidamido-N,N-dimethylmethanimidamide; 8-((3R)-3-aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)purine-2,6-dione |
InChI |
InChI=1S/C25H28N8O2.C4H11N5/c1-4-5-13-32-21-22(29-24(32)31-12-8-9-17(26)14-31)30(3)25(35)33(23(21)34)15-20-27-16(2)18-10-6-7-11-19(18)28-20;1-9(2)4(7)8-3(5)6/h6-7,10-11,17H,8-9,12-15,26H2,1-3H3;1-2H3,(H5,5,6,7,8)/t17-;/m1./s1 |
InChI-Schlüssel |
JQFLARMXIDCGKG-UNTBIKODSA-N |
SMILES |
CC#CCn(c12)c(N3CCC[C@@H](N)C3)nc1n(C)c(=O)n(Cc(nc4C)nc5c4cccc5)c2=O.CN(C(NC(N)=N)=N)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Linagliptin mixture with metformin; Jentadueto; Jentadueto Xr; Linagliptin / metformin; |
Herkunft des Produkts |
United States |
Wissenschaftliche Forschungsanwendungen
Efficacy in Glycemic Control
Clinical trials have demonstrated that Jentadueto effectively reduces hemoglobin A1c (HbA1c) levels. In a pivotal study involving drug-naïve patients, this compound resulted in:
- Placebo-corrected reductions in HbA1c : Up to 1.7% after 24 weeks of treatment .
- Patient Population : The study included 791 participants with insufficient glycemic control, randomized into multiple treatment arms .
Safety Profile
The safety profile of this compound has been evaluated through various clinical trials. Key findings include:
- Adverse Effects : Common side effects include gastrointestinal disturbances such as nausea and diarrhea. The risk of hypoglycemia was found to be lower compared to other antidiabetic medications .
- Long-term Use : Longitudinal studies indicate that this compound maintains glycemic control without significant weight gain or increased risk of cardiovascular events .
Pediatric Applications
A notable case study was conducted under the DINAMO study, which assessed the safety and efficacy of linagliptin in pediatric patients aged 10 years and older. However, the results did not demonstrate sufficient effectiveness for expanding indications to this age group .
In-Vitro-In-Vivo Relationship Studies
Research has established an in-vitro-in-vivo relationship for this compound tablets. This involves:
- Dissolution Studies : Various models were employed to correlate in-vitro dissolution profiles with in-vivo plasma concentration data.
- Findings : The Weibull model was used to analyze the dissolution data, confirming that the pharmacokinetic profiles align with clinical efficacy outcomes observed in trials .
Comparative Efficacy
A comparative analysis of this compound against its individual components (linagliptin and metformin) showed that:
Treatment | HbA1c Reduction (%) | Weight Change (kg) | Hypoglycemia Risk |
---|---|---|---|
This compound | -1.7 | No significant change | Lower than placebo |
Linagliptin + Metformin | Varies | Varies | Higher than this compound |
Vergleich Mit ähnlichen Verbindungen
Mechanistic and Pharmacological Comparison
Jentadueto belongs to the DPP-4 inhibitor/biguanide combination class. Key comparators include Kombiglyze XR (saxagliptin/metformin) and Janumet (sitagliptin/metformin). Below is a detailed comparison:
Table 1: Key Features of this compound vs. Kombiglyze
Efficacy and Clinical Data
- This compound : In a 24-week trial, this compound (2.5 mg/1000 mg twice daily) demonstrated a 1.7% placebo-corrected reduction in HbA1c in T2DM patients inadequately controlled by diet/exercise .
- Kombiglyze : Clinical trials for saxagliptin/metformin combinations reported HbA1c reductions of 1.5–1.9% , comparable to this compound but with slight variations in hypoglycemia risk due to saxagliptin’s pharmacokinetics .
Table 2: Stress Degradation Profiles (this compound vs. Kombiglyze)
Pharmacokinetics and Dosage Adjustments
Vorbereitungsmethoden
Hydrogenation and Functionalization
The Boc-protected intermediates undergo catalytic hydrogenation to reduce double bonds, followed by saponification to convert ester groups to carboxylic acids. Subsequent amidation and nitrile formation produce intermediates 5–8a,b and 5–8c,d . Final Boc deprotection with p-toluenesulfonic acid yields exo- (9a,b ) and endo-azabicycloheptane carbonitriles (9c,d ).
Coupling with Chiral Amine
The carbonitriles are coupled with Boc-protected (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid (10 ) under standard peptide coupling conditions. Deprotection yields linagliptin analogs (12a,b and 12c,d ), with the exo-isomer (12a ) identified as the pharmacologically active form.
Table 1: Key Reaction Conditions for Linagliptin Synthesis
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Cycloaddition | NH4Cl, THF, 0°C → RT, 24h | 78–82 |
Boc Protection | Boc2O, DMAP, CH2Cl2, 0°C → RT, 12h | 85–90 |
Hydrogenation | H2 (1 atm), Pd/C, MeOH, 6h | 92–95 |
Amide to Nitrile | POCl3, DMF, CH2Cl2, 0°C → RT, 8h | 88–91 |
Formulation of Fixed-Dose Combination Tablets
Jentadueto tablets combine linagliptin (2.5 mg) with metformin hydrochloride (500–1000 mg) in an immediate-release (IR) matrix. The formulation addresses challenges such as hygroscopicity of metformin and pH-dependent stability of linagliptin.
Excipient Selection and Compatibility
Meglumine is incorporated as an alkalizing agent to stabilize linagliptin in the acidic microenvironment created by metformin hydrochloride. Comparative studies show that substituting L-arginine (used in the innovator product) with meglumine maintains tablet integrity under accelerated stability conditions (40°C/75% RH for 6 months).
Table 2: Core Tablet Composition (2.5 mg/1000 mg Strength)
Component | Function | Quantity (mg/tablet) |
---|---|---|
Linagliptin | API | 2.5 |
Metformin HCl | API | 1000 |
Meglumine | Alkalizing Agent | 15.0 |
Microcrystalline Cellulose | Binder | 120.0 |
Croscarmellose Sodium | Disintegrant | 30.0 |
Granulation and Compression
A fluidized bed granulation process ensures uniform distribution of linagliptin within the metformin matrix. The granulate is blended with croscarmellose sodium and lubricated with magnesium stearate before compression using rotary presses with 12–15 kN force.
Analytical Methods for Quality Control
Ultra-Performance Liquid Chromatography (UPLC)
A validated UPLC method simultaneously quantifies linagliptin, metformin, and potential degradation products using a C18 column (2.1 × 100 mm, 1.7 µm) and methanol-phosphate buffer (pH 4.0) mobile phase. The method achieves baseline separation within 5 minutes, with linear ranges of 10–320 µg/mL (linagliptin) and 10–1000 µg/mL (metformin).
Table 3: Validation Parameters for UPLC Method
Parameter | Linagliptin | Metformin |
---|---|---|
Linearity (R²) | 0.9998 | 0.9995 |
LOD (µg/mL) | 0.12 | 0.25 |
LOQ (µg/mL) | 0.40 | 0.83 |
Intraday Precision (%RSD) | 0.38–0.95 | 0.42–1.12 |
Dissolution Testing
USP Apparatus II (paddle) at 50 rpm in 900 mL pH 6.8 phosphate buffer ensures ≥85% dissolution of both APIs within 30 minutes. Metformin’s high solubility necessitates sink conditions maintained by 0.1% sodium lauryl sulfate.
Regulatory and Scale-Up Considerations
Bioequivalence Studies
Phase I trials demonstrate bioequivalence between this compound FDC tablets and co-administered linagliptin/metformin IR tablets under fasting and fed conditions. The 90% confidence intervals for AUC0–∞ and Cmax ratios fall within 80–125% for both APIs.
Stability and Packaging
Blister packs with aluminum foil backing provide moisture protection (<25% RH at 25°C). Accelerated stability data indicate no significant degradation over 24 months when stored below 30°C .
Q & A
Q. How do researchers address heterogeneity in adverse event reporting for this compound across post-marketing surveillance databases?
Q. What statistical techniques are recommended for analyzing non-inferiority of this compound versus newer SGLT2 inhibitor combinations?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.